4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGVAFYYNNDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138214-87-4 | |
| Record name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of benzopyran derivatives with amine groups. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under specific conditions to form the desired amine derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The amine group and benzopyran core are susceptible to oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amine Oxidation | KMnO₄, acidic conditions | Nitroso or nitro derivatives | Partial oxidation yields intermediates like hydroxylamines. |
| Ring Oxidation | H₂O₂, Fe²⁺ catalyst | Epoxides or diols | Limited documentation; inferred from benzopyran analog studies. |
Reduction Reactions
The compound’s amine group and saturated benzopyran ring can participate in reduction processes:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amine Reduction | LiAlH₄, THF | Primary amine (free base) | Converts hydrochloride to free amine; reversible under acidic conditions. |
| Ring Hydrogenation | H₂, Pd/C | Fully saturated chromane derivatives | Requires high-pressure conditions; retains amine functionality. |
Nucleophilic Substitution
The primary amine acts as a nucleophile, enabling alkylation and acylation:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated derivative | Enhances lipophilicity; confirmed via TLC monitoring. |
| Acylation | Acetyl chloride, pyridine | Acetamide derivative | Stabilizes amine for further functionalization. |
Cyclization and Ring-Opening
The benzopyran ring can undergo modifications under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | HCl, reflux | Phenolic intermediates | Reversible under neutralization. |
| Base-Mediated Rearrangement | NaOH, ethanol | Isochromen derivatives | Structural isomerization observed in related compounds. |
Salt Formation and Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria:
Comparative Reactivity Table
Key differences between this compound and analogs:
Scientific Research Applications
Cardiovascular Agents
The compound serves as an important intermediate in the synthesis of cardiovascular drugs. For instance, it is associated with the synthesis of nebivolol, a beta-blocker used for treating hypertension and heart failure. Nebivolol exhibits selective beta-1 receptor antagonism along with vasodilatory properties, making it effective in managing blood pressure and improving heart function .
Neuroprotection
Recent studies have indicated that derivatives of 3,4-dihydro-2H-1-benzopyran compounds possess neuroprotective properties. These derivatives are being investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The neuroprotective effects observed suggest that these compounds could play a role in developing treatments for such conditions .
Synthetic Pathways
The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride often involves several chemical reactions starting from simpler benzopyran derivatives. The process typically includes:
- Alkylation reactions to introduce the methyl group.
- Reduction steps to achieve the desired dihydro form.
These synthetic routes are crucial for producing high yields of the compound for research and pharmaceutical development .
Related Compounds
Several related compounds have been synthesized for specific applications, including anti-inflammatory and anti-asthmatic properties. These compounds often share the benzopyran structure but vary in their substituents, leading to different biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound belongs to a class of 3,4-dihydro-2H-1-benzopyran-4-amine hydrochlorides, where substituents on the benzopyran ring and stereochemistry significantly influence properties. Below is a comparative analysis:
Biological Activity
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It belongs to the benzopyran class of organic compounds, which are known for their diverse biological activities, including potential therapeutic applications in various medical fields.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 2138214-87-4 |
| Appearance | White powder |
| Storage Temperature | 4 °C |
Synthesis
The synthesis of this compound typically involves the reaction of benzopyran derivatives with amine groups. A common method includes the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under controlled conditions, often utilizing catalysts to optimize yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing various physiological processes. The exact pathways and targets can vary based on the context of its application.
Therapeutic Potential
Research has indicated that this compound exhibits several promising biological activities:
1. Antimicrobial Properties:
Studies have shown that benzopyran derivatives can possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
2. Anticancer Activity:
Research is ongoing to explore the anticancer properties of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Relaxant Activity:
A related study evaluated the relaxant activity of similar compounds in isolated guinea pig tracheal tissues. These compounds demonstrated enhanced relaxant activity compared to established potassium channel activators like cromakalim, indicating potential use in respiratory therapies .
4. Anxiolytic Effects:
Certain derivatives have shown anxiolytic activity in vivo, particularly those with specific structural modifications that enhance their affinity for serotonin receptors .
Case Study: Relaxant Activity
A series of 4-amido derivatives related to 4-methyl-3,4-dihydro-2H-1-benzopyran were tested for relaxant activity on guinea pig isolated trachealis. Results indicated that certain analogues exhibited enhanced potency compared to established relaxants, supporting their potential therapeutic use in respiratory conditions .
Research on Serotonin Receptor Affinity
In a study focused on 3,4-dihydro-3-amino derivatives, it was found that specific modifications led to compounds with high selectivity for 5-HT1A receptors. These compounds displayed significant anxiolytic effects in behavioral models, highlighting their potential for treating anxiety disorders .
Q & A
Q. What statistical approaches validate reproducibility in pharmacological studies involving this compound?
- Methodological Answer : Use of a priori power analysis ensures adequate sample sizes (n ≥ 6 for in vitro assays). Bland-Altman plots assess inter-laboratory variability. Meta-analysis of published IC₅₀ values identifies outliers. Rigorous documentation of experimental conditions (e.g., cell passage number, serum batch) minimizes confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
